[(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide
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Description
The compound “{[(oxolan-2-yl)methyl]sulfanyl}methanimidamide hydrobromide” is also known as “oxolan-2-ylmethyl carbamimidothioate”. It has a CAS number of 21878-05-7 . The molecular formula is C6H13BrN2OS and the molecular weight is 241.15 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “{[(oxolan-2-yl)methyl]sulfanyl}methanimidamide hydrobromide” are not fully detailed in the current search results. The molecular weight is known to be 241.15 .Scientific Research Applications
Chemiluminescence Research The compound has been studied in the synthesis of sulfanyl-substituted bicyclic dioxetanes, showing potential in chemiluminescence research. These dioxetanes, stable at room temperature, have applications in base-induced decomposition leading to light emission. This can have implications in biochemical assays and diagnostic applications (Watanabe et al., 2010).
Organic Synthesis It has been used in the synthesis of various organic compounds. For instance, research on γ-hydroxynitriles, γ-butyrolactones, and α-methyleno-γ-butyrolactones from epoxides and sodium-[cyan-(triphenylphosphoranyliden)-methanid] involves compounds related to [(Oxolan-2-ylmethyl)sulfanyl]methanimidamide hydrobromide (Bestmann & Schmidt, 1987).
Catalysis in Synthetic Chemistry The compound finds applications in synthetic chemistry, particularly in the reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes. This method has been applied to short formal syntheses of complex organic molecules like trans-Kumausyne and Kumausallene (Fernández de la Pradilla et al., 2005).
Analytical Chemistry In analytical chemistry, it's involved in the enantiomeric separation of chemicals using techniques like liquid chromatography-mass spectrometry (LC-MS) and capillary zone electrophoresis (CZE), crucial for understanding the stereoselectivity of various compounds (Klein et al., 2006).
Pharmaceutical Research The compound has been explored in the synthesis of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) inhibitors, indicating its potential in pharmaceutical research and drug development (Venkatesan et al., 2004).
Nucleotide Synthesis It's utilized in the synthesis of nucleotides, such as in the study of the reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis (Guzaev, 2011).
Environmental Science Its related compounds have been examined in environmental science, particularly in studying redox indicators in soil during rice-growing seasons, indicating its relevance in agricultural chemistry and environmental monitoring (Gao et al., 2002).
Organometallic Catalysis The compound is also relevant in organometallic catalysis, particularly in organolanthanide-catalyzed hydroamination, useful in the synthesis of complex organic molecules and alkaloids (Hong & Marks, 2004).
Hepatoprotective Agent Synthesis Its derivatives have been synthesized for potential use as hepatoprotective agents, showing its application in medicinal chemistry and drug development (Akhmetova et al., 2018).
Pesticide Degradation Study Research involving its related compounds in pesticide degradation, particularly in aquatic systems, adds to its significance in environmental toxicology and chemistry (Graham et al., 1999).
Properties
IUPAC Name |
oxolan-2-ylmethyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS.BrH/c7-6(8)10-4-5-2-1-3-9-5;/h5H,1-4H2,(H3,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVJIISNDVVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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